
Crinecerfont
Übersicht
Beschreibung
Crinecerfont ist ein Antagonist des Corticotropin-Releasing-Faktor-Rezeptors vom Typ 1, der zur Behandlung der klassischen kongenitalen Nebennierenhyperplasie aufgrund eines 21-Hydroxylase-Mangels entwickelt wurde . Dieses Medikament zielt darauf ab, den Bedarf an einer langfristigen, hochdosierten Glukokortikoidtherapie und deren verbundenen Nebenwirkungen bei Menschen mit kongenitaler Nebennierenhyperplasie zu reduzieren .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Crinecerfont wird durch eine Reihe chemischer Reaktionen synthetisiert, die verschiedene Reagenzien und Bedingungen umfassen. Die Synthese beinhaltet typischerweise die Bildung eines Thiazolrings, gefolgt von der Einführung verschiedener Substituenten, um die endgültige Struktur zu erreichen. Die wichtigsten Schritte umfassen:
- Bildung des Thiazolrings.
- Einführung der Cyclopropylgruppe.
- Addition der Fluormethylphenylgruppe.
- Abschließende Modifikationen, um die gewünschte Struktur zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung der in Laborumgebungen verwendeten Synthesewege. Dies beinhaltet die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet auch strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Crinecerfont durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Wichtige gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion zur Bildung von Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
Treatment of Classic Congenital Adrenal Hyperplasia
Crinecerfont has been primarily studied for its effectiveness in treating classic CAH. The following key studies highlight its efficacy:
- Phase 3 Clinical Trials : The CAHtalyst studies involved both pediatric and adult populations, demonstrating that this compound significantly reduces levels of androstenedione—a key androgen—in patients with CAH. In a study involving 103 children, those treated with this compound showed an 18% reduction in glucocorticoid dosage while maintaining hormonal balance compared to a placebo group .
- Safety and Tolerability : The trials reported that this compound was well-tolerated, with common adverse effects including headaches and mild gastrointestinal symptoms. Importantly, participants experienced fewer adverse effects compared to traditional glucocorticoid therapies .
Reduction of Corticosteroid Dependence
This compound has shown promise in reducing dependency on corticosteroids among patients with CAH. In a parallel study involving adults, patients taking this compound were able to maintain lower levels of adrenal hormones while significantly reducing their glucocorticoid intake . This is particularly beneficial as long-term steroid use can lead to serious side effects, including growth suppression and metabolic disturbances.
Data Tables
Study Phase | Population | Duration | Key Findings |
---|---|---|---|
Phase 2 | Adolescents (14-17 years) | 14 days | Significant reduction in ACTH and androstenedione levels; well-tolerated |
Phase 3 | Children (0-17 years) | 28 weeks | 18% reduction in glucocorticoid dose; maintained hormonal control |
Phase 3 | Adults | 24 weeks | Effective reduction in adrenal androgens; lower glucocorticoid requirements |
Case Studies
Case Study 1: Pediatric Application
In a clinical trial involving children diagnosed with classic CAH, this compound was administered alongside standard glucocorticoid therapy. Results indicated that after 28 weeks, children receiving this compound maintained stable androgen levels while requiring significantly lower doses of hydrocortisone compared to the placebo group .
Case Study 2: Adult Application
A separate study focused on adults with CAH showed that this compound not only reduced the levels of adrenal androgens but also allowed for a gradual tapering of glucocorticoids without compromising hormonal balance. Patients reported improved quality of life due to fewer side effects associated with lower steroid doses .
Wirkmechanismus
Crinecerfont exerts its effects by antagonizing corticotropin-releasing factor type 1 receptors in the pituitary gland. This decreases the levels of adrenocorticotropic hormone, which in turn reduces the production of adrenal androgens. This mechanism helps alleviate symptoms associated with congenital adrenal hyperplasia .
Vergleich Mit ähnlichen Verbindungen
Crinecerfont ist im Vergleich zu anderen Antagonisten des Corticotropin-Releasing-Faktor-Rezeptors vom Typ 1 aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:
Hydrocortison: Ein häufig verwendetes Glukokortikoid zur Behandlung der kongenitalen Nebennierenhyperplasie.
This compound zeichnet sich durch seine Fähigkeit aus, den Bedarf an hochdosierter Glukokortikoidtherapie zu reduzieren und so die damit verbundenen Nebenwirkungen zu minimieren .
Biologische Aktivität
Crinecerfont is a novel corticotropin-releasing factor type 1 (CRF1) receptor antagonist that has garnered attention for its therapeutic potential in managing congenital adrenal hyperplasia (CAH), particularly the classic form due to 21-hydroxylase deficiency (21OHD). This compound has been studied extensively for its ability to lower elevated adrenal androgens and improve glucocorticoid dosing in affected individuals.
This compound functions by antagonizing the CRF1 receptor, which plays a critical role in the hypothalamic-pituitary-adrenal (HPA) axis. By inhibiting this receptor, this compound reduces the secretion of adrenocorticotropic hormone (ACTH), subsequently leading to decreased production of adrenal androgens such as androstenedione and testosterone. This mechanism is particularly beneficial for patients with CAH, who typically experience excessive androgen production due to impaired cortisol synthesis.
Phase 2 Studies
A pivotal open-label Phase 2 study evaluated this compound in adolescents with classic 21OHD. Participants received an oral dose of 50 mg twice daily for 14 days. Key findings from this study included:
- Reduction in Hormones :
Phase 3 Trials
The Phase 3 CAHtalyst trials further investigated this compound's efficacy and safety in both pediatric and adult populations. The results highlighted significant findings:
-
Adult Study Results :
- A total of 182 participants were randomized, with 122 receiving this compound . After 24 weeks, the this compound group achieved a 27.3% reduction in glucocorticoid doses compared to a 10.3% reduction in the placebo group (P < 0.001).
- Androstenedione levels decreased significantly by an average of 299 ng/dL in the this compound group, while they increased by 45.5 ng/dL in the placebo group (P < 0.001) .
- Pediatric Study Results :
Summary of Efficacy Data
Study Phase | Population | Reduction in ACTH | Reduction in 17OHP | Reduction in Androstenedione | Glucocorticoid Dose Change |
---|---|---|---|---|---|
Phase 2 | Adolescents | -57% | -69% | -58% | N/A |
Phase 3 | Adults | N/A | N/A | -299 ng/dL | -27.3% |
Phase 3 | Pediatrics | N/A | N/A | Significant decrease | -18% |
Safety Profile
This compound has demonstrated a favorable safety profile across studies. Common adverse events reported include mild headaches, fatigue, and increased body temperature . Importantly, the drug allows for significant reductions in glucocorticoid therapy, which is crucial for minimizing long-term side effects associated with high-dose glucocorticoid treatment.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClFN2OS/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAKXXNRGSLYTQ-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClFN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10996687 | |
Record name | 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10996687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752253-39-7 | |
Record name | 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-2-propyn-1-yl-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=752253-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SSR 125543 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752253397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10996687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CRINECERFONT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFT24BX55I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.